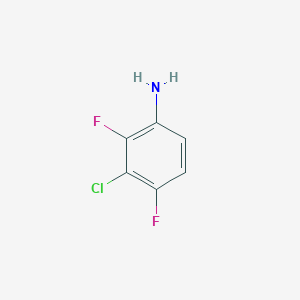

3-Chloro-2,4-difluoroaniline

Vue d'ensemble

Description

3-Chloro-2,4-difluoroaniline is an organic compound with the molecular formula C6H4ClF2N . It belongs to the class of organic compounds known as fluoroanilines .

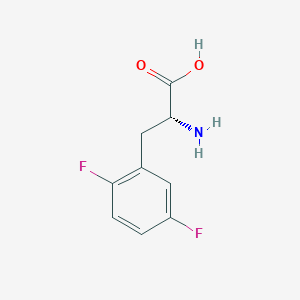

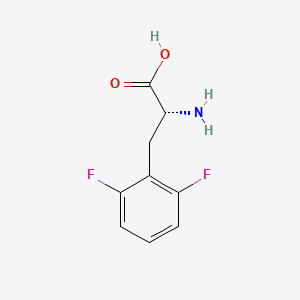

Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with chlorine and fluorine atoms and an amine group . The exact mass is 163.000031 Da .Physical And Chemical Properties Analysis

This compound has a molecular weight of 163.553, a density of 1.5±0.1 g/cm3, a boiling point of 222.8±35.0 °C at 760 mmHg, and a melting point of 60-62ºC . It also has a flash point of 88.6±25.9 °C .Applications De Recherche Scientifique

Spectroscopic and Quantum Chemical Studies :

- 3,4-Difluoroaniline has been extensively studied through various spectroscopic methods, such as FT-IR, FT-Raman, NMR, and UV-Vis. These studies provide insights into the structural and physicochemical properties of the molecule, which are crucial for understanding its applications in different scientific fields (Kose, Karabacak, & Atac, 2015).

Synthesis of Biologically Active Compounds :

- 3,4-Difluoroaniline serves as a starting reagent for synthesizing various biologically active compounds. It is particularly significant in the synthesis of aminoacetic acid difluoroanilides and other derivatives with potential biological applications (Gataullin et al., 1999).

Preparation for Aromatic Fluorine Chemistry :

- The compound is involved in the preparation of different difluoroanilines, which are pivotal in the field of aromatic fluorine chemistry. This involves processes like chlorination, nitration, and reduction, highlighting its role in the synthesis of complex fluorinated aromatic compounds (Pews & Gall, 1991).

Quantum Chemical Computational Studies :

- Quantum chemical computational studies on 2,4-difluoroaniline using the Density Functional Theory (DFT) method have been conducted. These studies examine aspects like hyperpolarizability, molecular orbital analysis, and electrophilicity, which are crucial for understanding its potential in nonlinear optical applications (Antony Selvam et al., 2020).

Structural and Spectroscopic Analysis :

- Comprehensive structural and spectroscopic analyses of difluoroanilines, including 2,4-Difluoroaniline, have been carried out. This involves comparing experimental data with theoretical calculations to understand the effects of fluorine atoms on the aromatic ring, which is essential for predicting their behavior in various applications (Pathak et al., 2014).

Synthesis of Antimicrobial Drugs :

- A practical synthesis method for 3-chloro-2,4-difluoro-5-hydroxybenzoic acid, a key intermediate in preparing antimicrobial 3-quinolinecarboxylic acid drugs, has been developed using 2,4-difluoro-3-chlororobenzoic acid. This showcases its

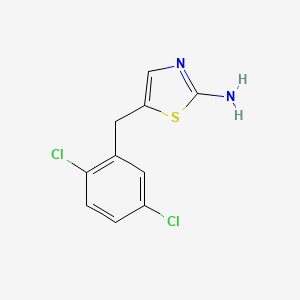

Insecticide Synthesis :

- 3-Chloro-2,4-difluoroaniline is utilized in the synthesis of the insecticide Teflubenzuron. This process involves a series of chemical reactions starting from 2,4-difluoronitrobenzene, demonstrating its role in the creation of effective insect control agents (Shi-long, 2006; Yang, 2006).

Physical, Thermal, and Spectral Properties Modification :

- Studies have investigated the influence of biofield energy treatment on the physical, thermal, and spectral properties of 3-Chloro-4-fluoroaniline, which can have significant implications in modifying its usability in various industrial and scientific applications (Trivedi et al., 2015).

Safety and Hazards

3-Chloro-2,4-difluoroaniline is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is recommended to wash with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, wash with copious amounts of water for at least 15 minutes . If irritation persists, seek medical attention .

Mécanisme D'action

Target of Action

Similar compounds such as 3,4-difluoroaniline have been reported to target the respiratory system .

Mode of Action

It is known that anilines and their halogenated derivatives can interact with biological macromolecules, potentially leading to toxic effects .

Biochemical Pathways

Research on similar compounds suggests that halogenated anilines can undergo reductive deamination, forming dihalobenzene intermediates . This process could potentially affect various biochemical pathways.

Pharmacokinetics

It is suggested that the compound has high gastrointestinal absorption and is bbb (blood-brain barrier) permeant . These properties could influence the bioavailability of 3-Chloro-2,4-difluoroaniline.

Result of Action

It is known that halogenated anilines can cause irritation and toxicity upon exposure .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound should be stored in closed vessels and refrigerated to maintain its stability .

Propriétés

IUPAC Name |

3-chloro-2,4-difluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClF2N/c7-5-3(8)1-2-4(10)6(5)9/h1-2H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNTNWQPIBPBJOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1N)F)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10278839 | |

| Record name | 3-chloro-2,4-difluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10278839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2613-34-5 | |

| Record name | 2613-34-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10276 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-chloro-2,4-difluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10278839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

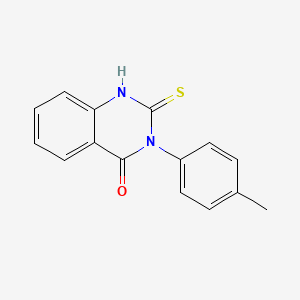

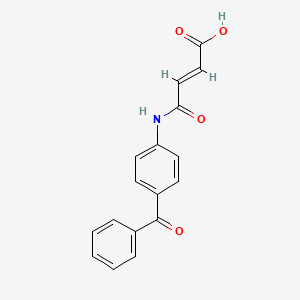

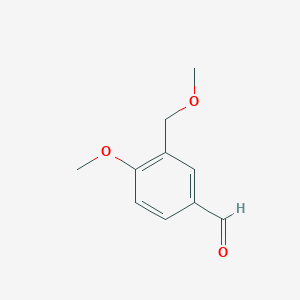

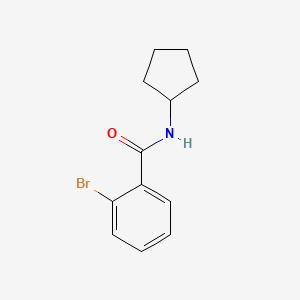

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Methyl-3-(2-oxopropoxy)-7,8,9,10-tetrahydro-6H-benzo[C]chromen-6-one](/img/structure/B1361420.png)

![3-methyl-1-(2-oxopropoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B1361421.png)

![(2-{[(4-Methylphenyl)amino]methyl}phenyl)methanol](/img/structure/B1361441.png)

![3-[(Ethoxycarbonyl)amino]benzoic acid](/img/structure/B1361453.png)